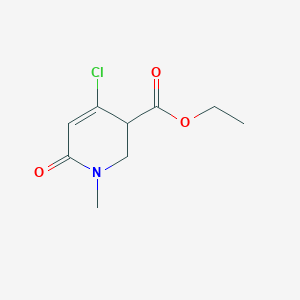![molecular formula C15H10N4OS B15246857 3,5-Diphenyl-4H-4lambda~4~-[1,2,3]triazolo[5,1-b][1,3,4]thiadiazol-4-one CAS No. 92362-43-1](/img/structure/B15246857.png)
3,5-Diphenyl-4H-4lambda~4~-[1,2,3]triazolo[5,1-b][1,3,4]thiadiazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Diphenyl-[1,2,3]triazolo[5,1-b][1,3,4]thiadiazole4-oxide is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound is part of the broader class of triazolothiadiazoles, which are known for their diverse pharmacological activities and chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diphenyl-[1,2,3]triazolo[5,1-b][1,3,4]thiadiazole4-oxide typically involves the reaction of 4,5-diphenyl-1,2,4-triazole-3-thiol with appropriate reagents under controlled conditions. One common method includes the electrophilic heterocyclization of butenyl thioethers of 4,5-diphenyl-1,2,4-triazol-3-thiol with halogens . This reaction proceeds smoothly and cleanly, yielding the desired product in high yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common strategies in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Diphenyl-[1,2,3]triazolo[5,1-b][1,3,4]thiadiazole4-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to yield different oxidation products.
Reduction: Reduction reactions can modify the compound’s structure, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include halogens for electrophilic heterocyclization, reducing agents like sodium borohydride for reduction reactions, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like acetic acid, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic heterocyclization with halogens yields triazolo[5,1-b][1,3]thiazinium salts .
Applications De Recherche Scientifique
3,5-Diphenyl-[1,2,3]triazolo[5,1-b][1,3,4]thiadiazole4-oxide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing other heterocyclic compounds and studying reaction mechanisms.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 3,5-Diphenyl-[1,2,3]triazolo[5,1-b][1,3,4]thiadiazole4-oxide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with biological receptors through hydrogen bonding and dipole interactions . These interactions can inhibit or activate specific enzymes and pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole-thiadiazole core but differ in the arrangement of atoms and substituents.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: Another class of compounds with a similar core structure but different isomeric forms.
Uniqueness
3,5-Diphenyl-[1,2,3]triazolo[5,1-b][1,3,4]thiadiazole4-oxide is unique due to its specific arrangement of phenyl groups and the triazole-thiadiazole core. This unique structure contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
92362-43-1 |
|---|---|
Formule moléculaire |
C15H10N4OS |
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
3,5-diphenyltriazolo[5,1-b][1,3,4]thiadiazole 4-oxide |
InChI |
InChI=1S/C15H10N4OS/c20-21-14(12-9-5-2-6-10-12)17-19-15(21)13(16-18-19)11-7-3-1-4-8-11/h1-10H |
Clé InChI |
MFQIGEZHAYSRLO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C3N(N=C(S3=O)C4=CC=CC=C4)N=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Methyl-3-oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]oxazine-6-carbonitrile](/img/structure/B15246790.png)


![N-propyl-1H-imidazo[4,5-d]pyridazin-4-amine](/img/structure/B15246805.png)

![(3aR,8aR)-2-benzyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,8-hexahydro-1H-pyrrolo[3,4-c]azepine-8a-carboxylic acid](/img/structure/B15246815.png)
![Hexadecanoicacid,1-[[(hydroxypropoxyphosphinyl)oxy]methyl]-1,2-ethanediylester,sodiumsalt,(R)-](/img/structure/B15246829.png)



![tert-butyl-[(3Z)-3-[(2E)-2-[1-(1-iodopropan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-dimethylsilane](/img/structure/B15246841.png)

